N-[(4-chlorophenyl)methyl]-3-(4-methoxypiperidin-1-yl)azetidine-1-carboxamide
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Overview
Description
N-[(4-chlorophenyl)methyl]-3-(4-methoxypiperidin-1-yl)azetidine-1-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research. This compound features a unique structure with a chlorophenyl group, a methoxypiperidinyl group, and an azetidine carboxamide moiety, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-chlorophenyl)methyl]-3-(4-methoxypiperidin-1-yl)azetidine-1-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the azetidine ring, followed by the introduction of the chlorophenyl and methoxypiperidinyl groups. Common reagents used in these reactions include chlorinating agents, piperidine derivatives, and carboxylating agents. The reaction conditions often involve controlled temperatures and the use of solvents such as dichloromethane or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(4-chlorophenyl)methyl]-3-(4-methoxypiperidin-1-yl)azetidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[(4-chlorophenyl)methyl]-3-(4-methoxypiperidin-1-yl)azetidine-1-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of N-[(4-chlorophenyl)methyl]-3-(4-methoxypiperidin-1-yl)azetidine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-[(4-chlorophenyl)methyl]-3-(4-methoxypiperidin-1-yl)azetidine-1-carboxamide: shares structural similarities with other azetidine derivatives and piperidine-containing compounds.
N-[(4-bromophenyl)methyl]-3-(4-methoxypiperidin-1-yl)azetidine-1-carboxamide: A similar compound with a bromophenyl group instead of a chlorophenyl group.
N-[(4-chlorophenyl)methyl]-3-(4-hydroxypiperidin-1-yl)azetidine-1-carboxamide: A derivative with a hydroxypiperidinyl group.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development efforts.
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-3-(4-methoxypiperidin-1-yl)azetidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24ClN3O2/c1-23-16-6-8-20(9-7-16)15-11-21(12-15)17(22)19-10-13-2-4-14(18)5-3-13/h2-5,15-16H,6-12H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCUFWIMHSDTLJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2CN(C2)C(=O)NCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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